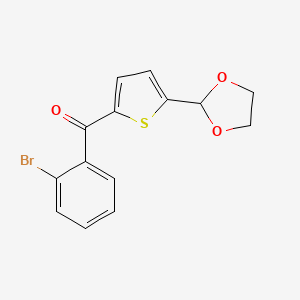

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898778-01-3) is a synthetic thiophene derivative featuring a 2-bromobenzoyl group at the 2-position and a 1,3-dioxolane-protected acetal moiety at the 5-position of the thiophene ring. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the dioxolane group improves stability and solubility in organic solvents .

属性

IUPAC Name |

(2-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOGHCPWMPDCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641934 | |

| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-01-3 | |

| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Benzoylthiophene

The initial step involves the bromination of benzoylthiophene to introduce the bromine atom at the desired position. This reaction typically requires:

- Reagents : Benzoylthiophene, bromine (Br₂)

- Conditions : The reaction is conducted under controlled temperatures to ensure selectivity and prevent over-bromination.

The general reaction can be summarized as follows:

$$

\text{Benzoylthiophene} + \text{Br}_2 \rightarrow \text{2-(2-Bromobenzoyl)thiophene}

$$

Formation of the Dioxolane Ring

Following bromination, the next step is to form the dioxolane ring. This is achieved through a reaction with ethylene glycol in the presence of an acid catalyst:

- Reagents : Ethylene glycol, acid catalyst (e.g., sulfuric acid)

- Conditions : The reaction typically requires heating under reflux conditions.

The formation can be represented as:

$$

\text{2-(2-Bromobenzoyl)thiophene} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene}

$$

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields for each step involved in the synthesis:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Benzoylthiophene, Br₂, controlled temperature | 75–85 | |

| 2 | Ethylene glycol, acid catalyst, reflux | 60–70 |

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from unreacted materials and by-products. Common techniques include:

Recrystallization : This method helps in obtaining pure crystals by dissolving the crude product in a suitable solvent and allowing it to crystallize.

Chromatography : Both column chromatography and thin-layer chromatography can be employed to separate components based on their polarity.

Industrial Production Considerations

In an industrial setting, production methods may differ slightly due to scale and efficiency requirements. Techniques such as:

Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, leading to improved reaction rates.

Automated Synthesis Systems : Automation can enhance reproducibility and reduce human error during synthesis.

化学反应分析

Types of Reactions

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

科学研究应用

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

作用机制

The mechanism of action of 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromobenzoyl and dioxolane groups can influence its binding affinity and specificity towards these targets. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and carbonyl groups, as well as the electron-donating effects of the thiophene ring.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include thiophene derivatives with variations in the benzoyl substituent or the acetal group. These modifications influence physicochemical properties and reactivity:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-bromobenzoyl group (electron-withdrawing) increases electrophilicity, favoring nucleophilic substitution or Suzuki-Miyaura coupling, whereas 4-ethoxybenzoyl (electron-donating) enhances stability but reduces reactivity .

- Dioxolane Position : The 1,3-dioxolane group at the 5-position protects carbonyl functionalities, preventing undesired side reactions during synthesis, as seen in biomass-derived acetalization strategies .

生物活性

The compound 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS No. 898778-01-3) is a thiophene derivative that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies, case reports, and experimental findings.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study conducted on various thiophene compounds demonstrated that those with halogen substitutions, such as bromine in this compound, showed enhanced activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer potential of thiophene derivatives has been widely studied. A notable case study investigated the effects of this compound on cancer cell lines. The findings suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments showed that treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased viability of cancer cells by approximately 70% at a concentration of 10 µM after 48 hours.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines. A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 90 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It potentially alters signaling pathways related to cell proliferation and apoptosis.

常见问题

Basic: What are the common synthetic routes for 2-(2-bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

Answer:

The compound is synthesized via multistep routes involving acylhydrazine intermediates and thiophene functionalization . A typical approach includes:

- Step 1: Refluxing 2-bromobenzoyl chloride with substituted hydrazinecarbothioamides to form 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides (e.g., derivatives 3a–3c) .

- Step 2: Cyclization under thermal conditions using reagents like piperidine or benzoylisothiocyanate in 1,4-dioxane, followed by purification via ice/water precipitation .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-Bromobenzoyl chloride, reflux | 75–85 | |

| 2 | Piperidine, 1,4-dioxane, 24h stirring | 60–70 |

Basic: How is the structural confirmation of this compound achieved?

Answer:

Structural elucidation combines X-ray crystallography and spectroscopic methods :

- X-ray diffraction reveals bond angles (e.g., C–S–C angles at 109.93° ± 0.12°) and lattice parameters (e.g., monoclinic system with β = 93.151°) .

- NMR identifies substituents: The 1,3-dioxolane proton resonates at δ 5.8–6.1 ppm, while the thiophene protons appear at δ 7.2–7.5 ppm .

Basic: What is the functional role of the 1,3-dioxolane group in this compound?

Answer:

The 1,3-dioxolane group acts as a protecting group for carbonyl functionalities, enhancing solubility in organic solvents (e.g., hexadecane) and enabling photochromic behavior by stabilizing excited-state conformers . Its acetal structure also minimizes side reactions during synthesis compared to free aldehydes .

Advanced: How can researchers analyze and exploit its photochromic properties?

Answer:

Photochromism is studied via UV-Vis spectroscopy and solvent-dependent kinetics :

- UV irradiation (297 nm) induces a color shift (colorless → blue; λmax = 592 nm), while visible light (>510 nm) reverses it .

- Kinetic analysis in PMMA films shows faster switching (t1/2 = 30 sec) than in hexadecane (t1/2 = 2 min) due to restricted molecular motion .

Table 2: Photochromic Data

| Medium | λmax (nm) | Switching Time | Reference |

|---|---|---|---|

| Hexadecane | 592 (blue), 278 (colorless) | 2 min | |

| PMMA film | 592 (blue), 278 (colorless) | 30 sec |

Advanced: How can derivatives be designed for biological activity (e.g., anti-tubulin agents)?

Answer:

Derivatives are tailored via substitution at the 5-aryl position :

- 3-Amino-2-aroyl-thiophenes (e.g., 3-amino-2-(3,4,5-trimethoxybenzoyl) analogs) show potent anti-proliferative activity by disrupting tubulin polymerization (IC50 = 0.8–1.2 µM) .

- Methodology : Generate α-mercaptoketone anions in situ using piperidine, followed by coupling with β-chloro-aryl cinnamonitriles .

Advanced: What computational strategies predict its photophysical or electronic properties?

Answer:

DFT calculations and molecular docking are employed:

- Optimize geometry using B3LYP/6-31G(d) to predict absorption spectra (error < 10 nm vs. experimental λmax) .

- Docking into tubulin’s colchicine-binding site (PDB: 1SA0) evaluates steric and electronic complementarity .

Advanced: How to resolve contradictions in spectral or crystallographic data?

Answer:

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to identify outliers (e.g., discrepancies > 0.05 Å suggest crystal packing effects) .

- 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded aromatic regions .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Solvent screening : 1,4-dioxane improves solubility of intermediates vs. THF .

- Catalyst optimization : Substoichiometric piperidine (0.2 eq.) reduces side reactions (e.g., hydrolysis of dioxolane) while maintaining cyclization efficiency .

Advanced: What are its potential applications in drug discovery beyond photochromism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。